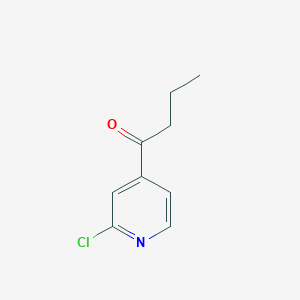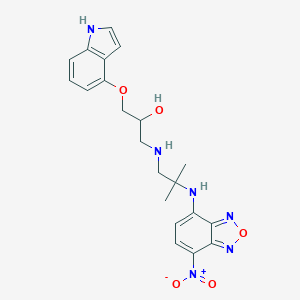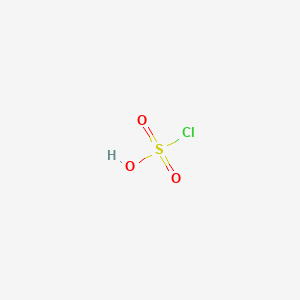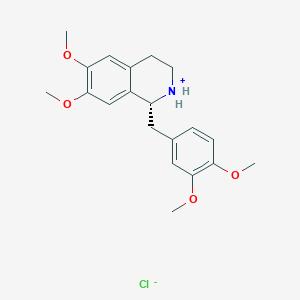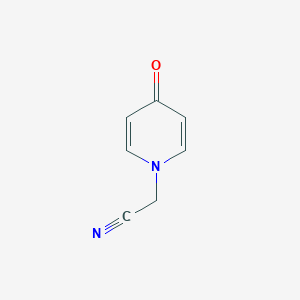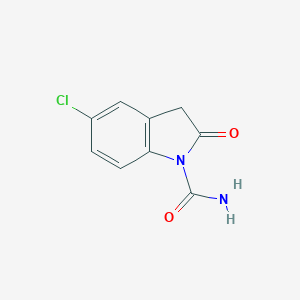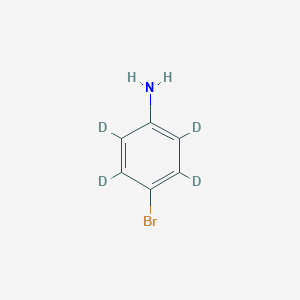
4-Bromoaniline-2,3,5,6-D4
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromoaniline-2,3,5,6-D4 and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which enables the introduction of various functional groups into the aniline ring. For example, a study by Rizwan et al. (2021) detailed the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions, achieving considerable yields and showcasing the versatility of bromoaniline derivatives in organic synthesis (Rizwan et al., 2021).
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation Studies
4-Bromoaniline has been extensively studied in electrochemical oxidation research. Kádár et al. (2001) investigated the electrochemical oxidation of 4-bromoaniline in acetonitrile solution, revealing insights into the electrochemical oxidation routes of brominated anilines. Their findings contributed to understanding the Bacon–Adams mechanism and the formation of oxidized brominated 4-amino-diphenylamines alongside brominated anilines (Kádár, Nagy, Karancsi, & Farsang, 2001).
Photovoltaic Device Improvement
In the field of organic photovoltaics, 4-bromoanisole, closely related to 4-bromoaniline, is utilized as a processing additive to enhance phase separation and purity in polymer blends for photovoltaic devices. Liu et al. (2012) showed that this additive significantly improves the aggregation of P3HT in polymer-polymer blends, enhancing the device morphology (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Synthesis of Novel Compounds
Rizwan et al. (2021) demonstrated the use of 4-bromoaniline derivatives in synthesizing new chemical compounds via Suzuki cross-coupling reactions. This research highlights the potential of 4-bromoaniline analogs in creating compounds with diverse functional moieties and contributes to the field of organic synthesis (Rizwan et al., 2021).
Zukünftige Richtungen
“4-Bromoaniline-2,3,5,6-D4” is primarily used in the Pharmaceutical Industry and Drug Discovery . Its precise composition and isotopic substitutions make it an indispensable asset in various research applications, offering a unique glimpse into the intricacies of chemical reactions and their isotopic effects .
Eigenschaften
IUPAC Name |
4-bromo-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoaniline-2,3,5,6-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



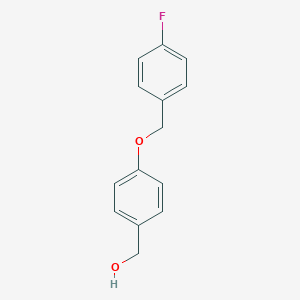

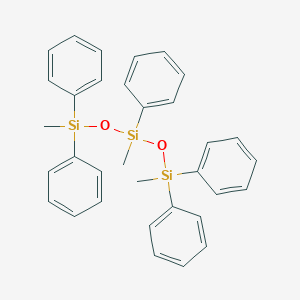
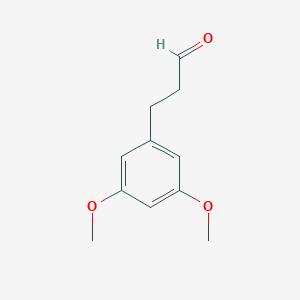
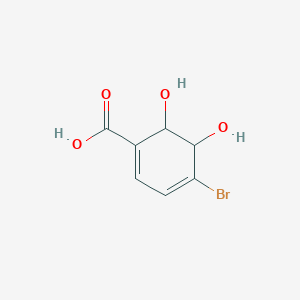
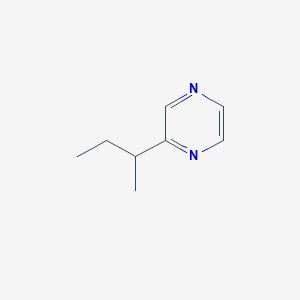
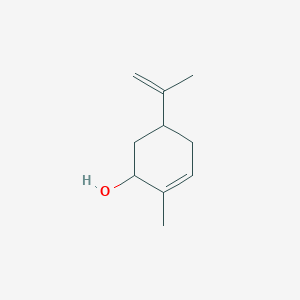
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
